![molecular formula C12H16ClN3 B11869395 4-Hydrazino-2,7,8-trimethylquinoline hydrochloride CAS No. 1173257-45-8](/img/structure/B11869395.png)
4-Hydrazino-2,7,8-trimethylquinoline hydrochloride
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Overview
Description
4-Hydrazino-2,7,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is commonly used in proteomics research and has various applications in scientific studies .
Preparation Methods
The preparation of 4-Hydrazino-2,7,8-trimethylquinoline hydrochloride involves synthetic routes that typically include the reaction of 2,7,8-trimethylquinoline with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to yield the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
4-Hydrazino-2,7,8-trimethylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Hydrazino-2,7,8-trimethylquinoline hydrochloride exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential as a new antimicrobial agent. For instance, compounds derived from this structure have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results .
Anticancer Properties
The compound's structure allows it to interact with biological targets relevant to cancer treatment. Studies suggest it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Its mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and survival .
Biochemical Research
The hydrazine moiety in this compound facilitates various biochemical reactions. This property is exploited in synthesizing derivatives that may possess enhanced biological activities or altered physicochemical properties. Interaction studies are crucial for understanding its effects on enzymes and receptors involved in metabolic processes .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers assessed the antimicrobial efficacy of this compound derivatives against several pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. Results demonstrated significant cytotoxicity in breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analysis .
Mechanism of Action
The mechanism of action of 4-Hydrazino-2,7,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group in the compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological processes and pathways, making the compound useful in research and development .
Comparison with Similar Compounds
4-Hydrazino-2,7,8-trimethylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Hydrazino-4,7,8-trimethylquinoline: This compound has a similar structure but differs in the position of the hydrazino group.
4-Hydrazino-2,7-dimethylquinoline: This compound has a similar structure but lacks one of the methyl groups.
The uniqueness of this compound lies in its specific structure and the presence of the hydrazino group, which contributes to its distinct chemical and biological properties .
Biological Activity
4-Hydrazino-2,7,8-trimethylquinoline hydrochloride is a chemical compound with a unique structure that includes a hydrazine functional group attached to a trimethylquinoline framework. This compound has garnered attention due to its potential biological activities, which are of interest in medicinal chemistry and biochemistry. The molecular formula is C12H15ClN3 with an approximate molecular weight of 237.73 g/mol.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Quinoline Ring : A bicyclic aromatic organic compound containing nitrogen.
- Hydrazine Group : Enhances reactivity and potential biological activity.
This unique structural configuration may influence its pharmacological properties, making it a candidate for further research.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial findings suggest potential effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates that it may inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways.
Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Inhibits growth in specific cancer cell lines | |
Enzyme Inhibition | Potential interaction with metabolic enzymes |
The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies have focused on its binding affinity with biological targets such as proteins involved in metabolic processes. These studies are crucial for understanding its pharmacodynamics and potential side effects.
Synthesis Methods
The synthesis of this compound typically involves several steps that allow for the introduction of various functional groups. This multi-step synthesis is significant for developing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
Synthesis Overview
- Starting Materials : Quinoline derivatives and hydrazine.
- Reactions : Various organic reactions including condensation and substitution.
- Purification : Techniques such as recrystallization to obtain pure product.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anticancer activity in vitro against breast cancer cell lines (MCF-7) .
- Another investigation highlighted its antibacterial properties against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections .
Properties
CAS No. |
1173257-45-8 |
---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(2,7,8-trimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-7-4-5-10-11(15-13)6-8(2)14-12(10)9(7)3;/h4-6H,13H2,1-3H3,(H,14,15);1H |
InChI Key |
NCGCEYVRSRWCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)NN)C)C.Cl |
Origin of Product |
United States |
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